5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride
Overview
Description
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is a chemical compound with the molecular formula C14H22ClN3O6. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is typically found as a white to almost white powder or crystal and is soluble in water .
Mechanism of Action
Mode of Action
It is known to be used as a reagent in the synthesis of iodinated 5-(acylamino)-1,3-benzenedicarboxamides . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is likely that the compound’s effects on biochemical pathways are related to its role as a reagent in chemical synthesis .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
As a reagent in chemical synthesis, its primary function is likely to facilitate the formation of specific chemical bonds .
Action Environment
The action of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is influenced by environmental factors. For instance, it is recommended to store the compound at room temperature, preferably in a cool and dark place, below 15°C . This suggests that the compound’s stability, efficacy, and action may be affected by temperature and light exposure.
Biochemical Analysis
Biochemical Properties
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, it is involved in the synthesis of iodinated 5-(acylamino)-1,3-benzenedicarboxamides . The compound’s interactions with enzymes and proteins are essential for its function in these biochemical pathways.
Cellular Effects
The effects of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is critical for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s molecular mechanism is essential for its role in various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to altered biochemical and cellular responses .
Dosage Effects in Animal Models
The effects of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical processes, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function in biochemical reactions and cellular processes .
Transport and Distribution
The transport and distribution of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its role in various biochemical and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride involves multiple steps. One common method includes the iodination of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide using iodine chloride at a pH between 2 and 3 and a temperature range of 60°C to 90°C. The reaction is then quenched, decolourised, crystallized, and filtered to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a continuous process to ensure high yield and purity. The process involves precise control of reaction conditions, including temperature and pH, to optimize the synthesis and purification steps .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine chloride for iodination and various decolourising agents for purification. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of the compound results in iodinated derivatives, which can be further used in various applications .
Scientific Research Applications
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of iodinated 5-(acylamino)-1,3-benzenedicarboxamides.
Biology: The compound is used in various biological assays and experiments due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-N,N’-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide Hydrochloride
- 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide
- 5-Amino-N,N’-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide Hydrochloride
Uniqueness
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse scientific applications. Its solubility in water and stability under various conditions make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6.ClH/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19;/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBCFFLJFKAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659822 | |
Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203515-86-0 | |
Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203515-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203515860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB6QXV6056 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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